Vebufloxacin
Overview
Description
Vebufloxacin is a potent antibacterial agent known for its efficacy against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa . It is particularly effective against Propionibacterium acnes . This compound belongs to the class of fluoroquinolone antibiotics, which are known for their broad-spectrum antibacterial activity.
Preparation Methods
The synthesis of Vebufloxacin involves several steps. One of the synthetic routes includes the reaction of 1-Methylpiperazine with 8-bromo-9-fluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid . The reaction conditions typically involve the use of N,N,N,N,N,N-hexamethylphosphoric triamide at 160°C for 6 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Vebufloxacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, particularly at the fluorine and piperazine moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Vebufloxacin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of fluoroquinolone antibiotics and their chemical properties.
Biology: this compound is used to study bacterial resistance mechanisms and the efficacy of antibacterial agents.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: this compound is used in the development of new antibacterial agents and formulations.
Mechanism of Action
Vebufloxacin exerts its antibacterial effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to bacterial cell death.
Comparison with Similar Compounds
Vebufloxacin is similar to other fluoroquinolone antibiotics such as Levofloxacin, Ciprofloxacin, and Moxifloxacin . it has unique properties that make it particularly effective against certain bacterial strains. For example, this compound shows potent activity against Propionibacterium acnes, which is not as effectively targeted by some other fluoroquinolones . This makes this compound a valuable addition to the arsenal of antibacterial agents.
Similar Compounds
- Levofloxacin
- Ciprofloxacin
- Moxifloxacin
- Ofloxacin
This compound’s unique efficacy against specific bacterial strains and its broad-spectrum activity make it a significant compound in the field of antibacterial research and therapy.
Properties
IUPAC Name |
7-fluoro-12-methyl-8-(4-methylpiperazin-1-yl)-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-11-3-4-12-16-13(18(24)14(19(25)26)10-23(11)16)9-15(20)17(12)22-7-5-21(2)6-8-22/h9-11H,3-8H2,1-2H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATLJHBAMQKRDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10868532 | |
Record name | 9-Fluoro-5-methyl-8-(4-methylpiperazin-1-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10868532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79644-90-9 | |
Record name | Vebufloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079644909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VEBUFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXI3MP1G46 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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